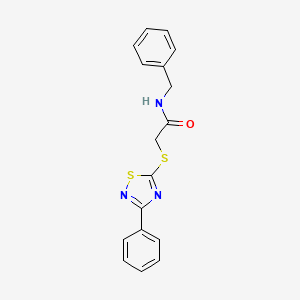

4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

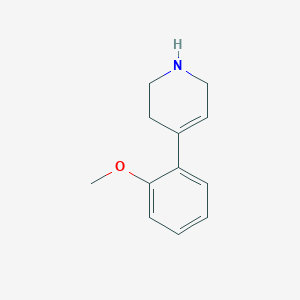

“4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride” is a chemical compound with the molecular formula C13H17Cl2N3 and a molecular weight of 286.2. It is a derivative of 4-(Dimethylamino)pyridine (DMAP), which is a useful nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and Steglich rearrangement .

Chemical Reactions Analysis

DMAP is known to be a versatile nucleophilic catalyst for various reactions. It is used in esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and the Steglich rearrangement . It is also an effective catalyst for the transesterification of beta-keto esters and the silylation of alcohols .Aplicaciones Científicas De Investigación

Catalytic Applications

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a related compound, has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This process was investigated to understand the reaction mechanism, where DMAP·HCl and the acylating reagent directly form N-acyl-4-(N',N'-dimethylamino)pyridine chloride. This intermediate is then attacked by the nucleophilic substrate, leading to the formation of a transient intermediate that releases the acylation product and regenerates the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).

Synthesis of Structurally Diverse Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, was used in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This compound reacts with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively. It also undergoes exchange with various amines and participates in ring closure reactions to yield pyrazolines, pyridines, and other heterocyclic compounds, highlighting its utility in the synthesis of novel chemical entities (Roman, 2013).

Photophysical Studies

The photophysical properties of compounds containing the pyridyl polyoxazole structure, which includes a derivative with a 2-(dimethylamino)ethyl chain, were investigated for their potential as G-quadruplex stabilizers and cytotoxic agents. These studies showed a correlation between the effectiveness of these compounds as G-quadruplex DNA stabilizers and their cytotoxicity, indicating their potential application in cancer therapy (Blankson et al., 2013).

Cooperative Catalysis

Arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) cooperatively catalyzed the dehydrative condensation reaction between carboxylic acids and amines, demonstrating a more effective method than using the catalysts individually. This cooperative catalysis method is practical and scalable, providing a new approach for amide synthesis (Ishihara & Lu, 2016).

Mecanismo De Acción

Target of Action

It is known that similar compounds are often used as nucleophilic catalysts for acylation reactions and esterifications .

Mode of Action

The compound acts as a nucleophilic catalyst in acylation reactions and esterifications . It facilitates the reaction by donating an electron pair to an electrophile, which is typically a positively charged ion or molecule. This interaction results in the formation of new chemical bonds, leading to the synthesis of various organic compounds .

Biochemical Pathways

It is involved in various organic transformations like the baylis-hillman reaction, dakin-west reaction, protection of amines, c-acylations, silylations, and applications in natural products chemistry .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role as a catalyst in various organic reactions . By facilitating these reactions, it contributes to the synthesis of a wide range of organic compounds. The specific effects can vary depending on the nature of the reaction and the other compounds involved .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water (50 mg/mL) suggests that it can be effectively used in aqueous environments . The compound is toxic if swallowed or inhaled, fatal in contact with skin, and causes damage to organs . Therefore, it should be handled with care, and any release to the environment should be avoided .

Propiedades

IUPAC Name |

4-[4-(dimethylamino)phenyl]pyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c1-16(2)11-5-3-10(4-6-11)12-7-8-15-9-13(12)14;;/h3-9H,14H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAHFBSGQORRHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C(C=NC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,9-trimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2891962.png)

![(2,6-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2891965.png)

![3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2891972.png)

![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891974.png)

![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2891977.png)

![N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2891979.png)

![1-(3-chloro-4-methoxyphenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2891981.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2891982.png)